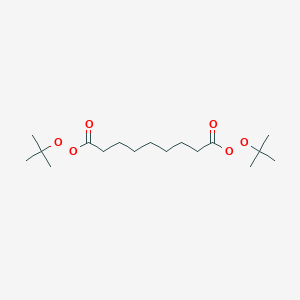
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, commonly known as peroxydicarbonic acid, is a powerful oxidizing agent that has been extensively studied for its potential applications in various scientific fields. This compound is a peroxide derivative of carbonic acid and is highly reactive due to its peroxide bond. In
Wirkmechanismus
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester acts as an oxidizing agent by donating oxygen atoms to the substrate. The peroxide bond in the molecule is highly reactive and can be easily broken to form free radicals. These free radicals can then react with the substrate to form the desired product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Biochemische Und Physiologische Effekte
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. Ingestion of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can cause gastrointestinal irritation, nausea, and vomiting. It is also a potent irritant to the respiratory system and can cause lung damage if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester is a powerful oxidizing agent that can be used in a wide range of lab experiments. Its high reactivity and selectivity make it an ideal choice for the synthesis of various organic compounds. However, its high toxicity and potential for explosive decomposition limit its use in certain experiments. Additionally, the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has potential applications in various scientific fields, including organic synthesis, polymerization, and the production of detergents. Future research could focus on the development of new synthesis methods that are more efficient and less hazardous. Additionally, the biochemical and physiological effects of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester could be further studied to determine its potential as a therapeutic agent. Finally, the use of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester in combination with other reagents could be explored to develop new and more selective oxidation reactions.
Synthesemethoden
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be synthesized by the reaction of hydrogen peroxide and t-butyl hydroperoxide with carbon dioxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of the reaction is dependent on the concentration of the reactants and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been widely used in scientific research as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It has also been used in the oxidation of sulfides to sulfoxides and sulfones. Additionally, nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been used in the polymerization of ethylene and in the production of detergents.
Eigenschaften
CAS-Nummer |
16580-06-6 |
|---|---|
Produktname |
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester |
Molekularformel |
C17H32O6 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
InChI-Schlüssel |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Andere CAS-Nummern |
16580-06-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



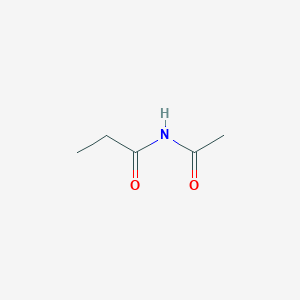
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
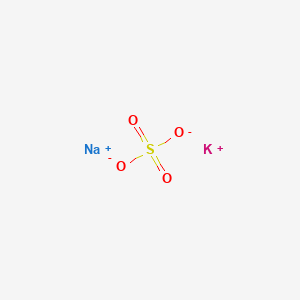
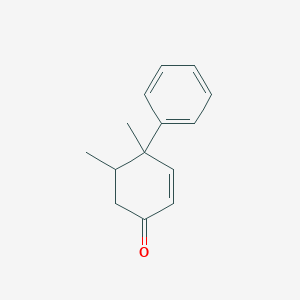
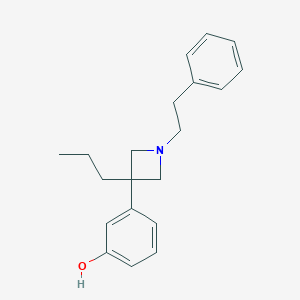
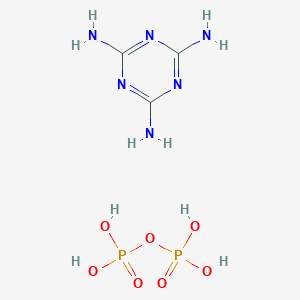




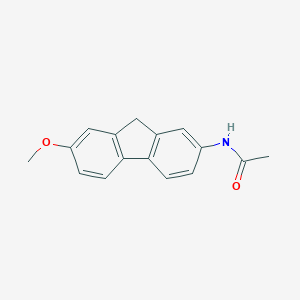
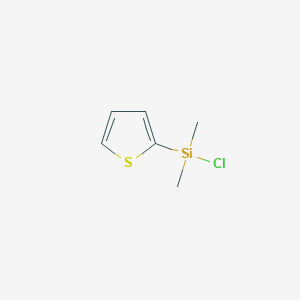
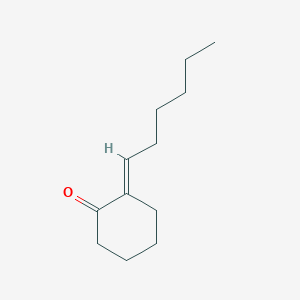
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)